molecular formula C11H10N2 B1582009 6-Methyl-2,2'-bipyridine CAS No. 56100-22-2

6-Methyl-2,2'-bipyridine

Cat. No.: B1582009
CAS No.: 56100-22-2
M. Wt: 170.21 g/mol
InChI Key: LLCYXFYLGPOKQO-UHFFFAOYSA-N
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Description

6-Methyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a methyl group attached to the sixth position of one of the pyridine rings. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, catalysis, and material science due to its unique structural and electronic properties .

Biochemical Analysis

Biochemical Properties

6-Methyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . These metal complexes can act as catalysts in biochemical reactions, influencing the activity of enzymes and other proteins. The nature of these interactions involves the nitrogen atoms in the pyridine rings coordinating with the metal ions, thereby stabilizing the complex and enhancing its reactivity.

Cellular Effects

6-Methyl-2,2’-bipyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its metal complexes can interact with cellular proteins and enzymes, altering their activity and function. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, 6-Methyl-2,2’-bipyridine can impact gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of 6-Methyl-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their activity. For instance, the binding of 6-Methyl-2,2’-bipyridine to metal ions can result in enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Conversely, it can also activate certain enzymes by stabilizing their active conformation. Additionally, 6-Methyl-2,2’-bipyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2,2’-bipyridine can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as light, temperature, and the presence of reactive species. Over time, degradation of 6-Methyl-2,2’-bipyridine can lead to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 6-Methyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 6-Methyl-2,2’-bipyridine can lead to oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing significant cellular and physiological changes .

Metabolic Pathways

6-Methyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, its metal complexes can act as cofactors for certain enzymes, enhancing their catalytic activity and altering the flow of metabolites through the pathway. Additionally, 6-Methyl-2,2’-bipyridine can affect the levels of specific metabolites by influencing gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, 6-Methyl-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to various organelles. The transport and distribution of 6-Methyl-2,2’-bipyridine can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 6-Methyl-2,2’-bipyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of 6-Methyl-2,2’-bipyridine plays a crucial role in its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,2’-bipyridine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 6-Methyl-2,2’-bipyridine often employs the Negishi coupling method due to its high yield and cost-effectiveness. The process involves the preparation of pyridyl zinc halides, which are then coupled with halogen-substituted pyridines in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Methyl-2,2’-bipyridine is extensively used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and material science .

Biology and Medicine: The compound is used in the development of metal-based drugs and diagnostic agents. Its ability to form complexes with metal ions makes it valuable in medicinal chemistry .

Industry: In the industrial sector, 6-Methyl-2,2’-bipyridine is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique electronic and optical properties .

Properties

IUPAC Name

2-methyl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYXFYLGPOKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348656
Record name 6-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56100-22-2
Record name 6-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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